molecular formula C13H18N2O4S B2997161 N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide CAS No. 942012-72-8

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide

Cat. No. B2997161
CAS RN: 942012-72-8
M. Wt: 298.36
InChI Key: XUQUHOCMFUMNCA-UHFFFAOYSA-N
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Description

“N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide” is characterized by a pyrrolidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Future Directions

The future directions in the research of “N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could be a promising approach .

Mechanism of Action

Target of Action

The primary target of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a crucial enzyme involved in the shedding of membrane proteins, and it plays a significant role in various biological processes, including cell proliferation, differentiation, and migration .

Mode of Action

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide interacts with its target, ADAM17, by binding to the active site of the enzyme . This binding inhibits the enzymatic activity of ADAM17, preventing it from cleaving its substrate proteins . As a result, the shedding of membrane proteins is reduced, leading to changes in cellular processes that depend on these proteins .

Biochemical Pathways

The inhibition of ADAM17 affects several biochemical pathways. For instance, it prevents the release of the membrane-bound precursor of Tumor Necrosis Factor-alpha (TNF-alpha), a key mediator of inflammation . This can lead to a decrease in inflammation and immune response . Additionally, it also inhibits the proteolytical release of soluble Junctional Adhesion Molecule 3 (JAM3) from endothelial cells surface , which may impact cell adhesion and migration .

Result of Action

The molecular and cellular effects of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide’s action primarily involve the modulation of protein shedding processes . By inhibiting ADAM17, the compound can potentially alter the levels of various membrane proteins, impacting cellular functions such as cell signaling, adhesion, and migration .

properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-3-20(17,18)14-10-6-7-11(12(9-10)19-2)15-8-4-5-13(15)16/h6-7,9,14H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQUHOCMFUMNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1)N2CCCC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide

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